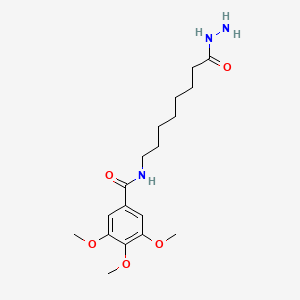

N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide

Description

Properties

CAS No. |

918494-58-3 |

|---|---|

Molecular Formula |

C18H29N3O5 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-(8-hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C18H29N3O5/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-10-8-6-4-5-7-9-16(22)21-19/h11-12H,4-10,19H2,1-3H3,(H,20,23)(H,21,22) |

InChI Key |

FYSAUIXFSZWYTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCCCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Chemical Background

Molecular Structure

- Molecular Formula : C₁₈H₂₉N₃O₅

- Molecular Weight : 367.44 g/mol

- CAS Number : 918494-58-3

Functional Groups

The compound features:

- A hydrazine moiety (N-Hydrazinyl)

- An oxo group (C=O)

- A trimethoxybenzamide structure

Preparation Methods

General Synthetic Approaches

The synthesis of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide can be approached through several methods, primarily involving the formation of the hydrazine derivative followed by acylation with 3,4,5-trimethoxybenzoic acid derivatives.

Methodology Overview

Stepwise Synthesis

Synthesis of Hydrazine Derivative :

- React hydrazine hydrate with a suitable alkyl chain (octanoyl chloride) to form the hydrazine intermediate.

- Example Reaction:

$$

\text{Hydrazine} + \text{Octanoyl Chloride} \rightarrow \text{Hydrazinyl Octanamide}

$$

Formation of Trimethoxybenzamide :

- Acylate the hydrazine intermediate with 3,4,5-trimethoxybenzoyl chloride.

- Example Reaction:

$$

\text{Hydrazinyl Octanamide} + \text{3,4,5-Trimethoxybenzoyl Chloride} \rightarrow this compound

$$

Detailed Synthesis Protocols

Hydrazine Formation

A typical method involves heating a mixture of octanoyl chloride and hydrazine hydrate in an organic solvent (e.g., ethanol) under reflux conditions for several hours until complete conversion is achieved.

Acylation Reaction

The resulting hydrazine derivative is then reacted with 3,4,5-trimethoxybenzoic acid chloride in the presence of a base (such as triethylamine) to facilitate acylation.

Yield and Purification

Post-reaction, the mixture is cooled and filtered to remove unreacted materials. The product can be purified through recrystallization from a suitable solvent such as dichloromethane or methanol.

Analytical Characterization

Characterization Techniques

The synthesized compound can be characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Infrared Spectroscopy (IR) | Identifies functional groups |

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure |

| Mass Spectrometry (MS) | Confirms molecular weight |

Chemical Reactions Analysis

Types of Reactions

N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing derivatives.

Reduction: The carbonyl group in the oxooctyl chain can be reduced to form alcohols or amines.

Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of azides, nitroso compounds, or nitriles.

Reduction: Production of alcohols, amines, or hydrocarbons.

Substitution: Introduction of various functional groups, such as amines, ethers, or halides, on the benzamide ring.

Scientific Research Applications

N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trimethoxybenzamide moiety may interact with hydrophobic pockets or binding sites, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Modifications

The target compound shares the 3,4,5-trimethoxybenzamide motif with several analogs, such as:

- N-(3-(2-(Aroyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a–c) : These compounds feature a prop-1-en-2-yl linker with hydrazinyl-aroyl substituents, synthesized via oxazolone intermediates reacting with aryl carboxylic acid hydrazides (yields: 72–74%) .

- N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (18) : Substituted with a 4-fluorobenzyl group, synthesized via direct coupling of 3,4,5-trimethoxybenzoyl chloride with 4-fluoroaniline .

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Contains a bromophenyl group, synthesized similarly using 4-bromoaniline .

Key Difference : The target compound’s 8-hydrazinyl-8-oxooctyl chain introduces a long aliphatic spacer, which may enhance membrane permeability compared to shorter or aromatic substituents in analogs .

Physicochemical Properties

Melting Points and Solubility

- Analogs with hydrazinyl groups (e.g., compound 2a) exhibit high melting points (236–243°C), attributed to hydrogen bonding from NH and C=O groups . The target compound’s longer aliphatic chain may reduce melting points slightly but improve solubility in nonpolar solvents.

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms hydrogen-bonded chains in its crystal structure, a feature likely shared with the target compound due to its hydrazinyl NH groups .

Spectroscopic Data

- IR Spectroscopy : Analogs show characteristic peaks at 1667–1638 cm⁻¹ (C=O stretch) and 3200–3278 cm⁻¹ (NH stretch) . The target compound’s IR spectrum should exhibit similar features.

- NMR : reports olefinic protons at δ 7.22–7.47 ppm and aromatic protons at δ 7.35–7.62 ppm for compound 6a. The target compound’s aliphatic chain protons would likely appear at δ 1.2–2.5 ppm .

Cytotoxic Potential

- Compound 2b (with a 4-bromobenzoyl group) showed moderate cytotoxicity, though specific IC₅₀ values are unreported .

- N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (18): Inactive against oral squamous cell carcinoma (SCC9) but active against glioblastoma, highlighting substituent-dependent activity .

- Piplartine analogs: Derivatives with trimethoxybenzamide groups demonstrated activity against hepatocellular carcinoma (HepG2) and glioblastoma cells .

Structure-Activity Relationship (SAR) Trends

SAR Insights :

- Bulky substituents (e.g., bromophenyl) may hinder membrane penetration, while aliphatic chains (as in the target compound) could improve bioavailability.

Biological Activity

N-(8-Hydrazinyl-8-oxooctyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H29N3O

Molecular Weight: 303.44 g/mol

CAS Number: 918494-58-3

The compound features a hydrazine moiety attached to an octyl chain and a trimethoxybenzamide structure, which contributes to its unique chemical behavior and potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine derivatives under acidic conditions to form the hydrazide. Subsequent alkylation with an appropriate octyl halide leads to the final product.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. Experimental models indicate that it can reduce inflammation markers in tissues subjected to inflammatory stimuli. This effect is likely mediated by the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Neuroprotective Properties

Research has also explored the neuroprotective effects of this compound. In vivo studies using models of neurodegeneration suggest that the compound may help protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.

The biological activity of this compound is believed to be linked to several mechanisms:

- Caspase Activation: The compound induces apoptosis via the caspase pathway, particularly caspase-3 and caspase-9.

- Cytokine Modulation: It reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Oxidative Stress Reduction: The compound acts as an antioxidant, reducing oxidative stress in cellular models.

In Vitro Studies

A study conducted by researchers at a prominent university demonstrated that this compound inhibited cell growth in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. Flow cytometry analysis revealed an increase in apoptotic cells treated with the compound compared to controls.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5.2 | Apoptosis via caspases |

| MCF-7 | 6.1 | Apoptosis via caspases |

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of the compound. A study reported significant reductions in paw edema in rats treated with this compound compared to untreated controls.

| Treatment Group | Paw Edema (mm) | Significance |

|---|---|---|

| Control | 10.5 | - |

| Compound Treatment | 4.2 | p < 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.